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Compound of Interest

Compound Name: Neopentylamine

Cat. No.: B1198066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

neopentylamine, a key building block in organic synthesis and pharmaceutical development.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of neopentylamine. The

following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of neopentylamine is characterized by three distinct signals

corresponding to the different proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.42 Singlet 2H -CH₂-

1.08 Singlet 2H -NH₂

0.93 Singlet 9H -C(CH₃)₃

Solvent: CDCl₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of neopentylamine.

Chemical Shift (δ) ppm Carbon Assignment

52.5 -CH₂-

32.5 -C(CH₃)₃

27.9 -C(CH₃)₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum of neopentylamine reveals characteristic absorption bands corresponding to

the vibrational modes of its functional groups. The data presented below was obtained from a

liquid film sample.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3380, 3300 N-H
Asymmetric & Symmetric

Stretch

2950 - 2850 C-H Stretch

1605 N-H Bend (Scissoring)

1470 C-H Bend

1360 C-H Bend

1220 C-N Stretch

850 N-H Wag

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of neopentylamine results in a characteristic

fragmentation pattern that can be used for its identification.
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m/z Relative Intensity (%) Putative Fragment Ion

87 3.9 [M]⁺ (Molecular Ion)

72 10.1 [M - CH₃]⁺

57 8.1 [M - NH₂CH₂]⁺ or [C₄H₉]⁺

56 4.4 [C₄H₈]⁺

55 13.5 [C₄H₇]⁺

44 2.3 [CH₂NH₂]⁺

43 1.5 [C₃H₇]⁺

42 1.7 [C₃H₆]⁺

41 13.3 [C₃H₅]⁺

39 4.7 [C₃H₃]⁺

32 6.6 [NH₂CH₂]⁺ - H₂

31 4.3 [CH₂NH]⁺

30 100.0 [CH₂NH₂]⁺

29 10.9 [C₂H₅]⁺

28 6.1 [C₂H₄]⁺

27 3.5 [C₂H₃]⁺

18 1.7 [NH₄]⁺

Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
A solution of neopentylamine (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

is prepared in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane
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(TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The

spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR

and 75-125 MHz for ¹³C NMR. For ¹H NMR, a sufficient number of scans (typically 8-16) are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is

typically required.

Infrared (IR) Spectroscopy
A drop of neat neopentylamine is placed between two sodium chloride (NaCl) or potassium

bromide (KBr) plates to form a thin liquid film. The plates are then mounted in a sample holder

and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the

range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the

sample measurement and subtracted from the sample spectrum.

Mass Spectrometry
A dilute solution of neopentylamine in a volatile organic solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph

(GC-MS) or a direct insertion probe. For electron ionization (EI), the sample is vaporized and

then bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then

separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

neopentylamine.
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To cite this document: BenchChem. [Spectroscopic Profile of Neopentylamine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198066#spectroscopic-data-of-neopentylamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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